molecular formula C8H11NS B13330360 5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine

5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine

Cat. No.: B13330360
M. Wt: 153.25 g/mol
InChI Key: HMWUMLICQMOZDI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine is a heterocyclic compound characterized by a fused ring structure containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amides of hetarylcaboxylic acids with methylenecyclopropanes, catalyzed by Rhodium (III), which proceeds via C–H bond activation and cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-4h-thieno[2,3-c]azepine
  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
  • Thienoazepine derivatives

Uniqueness

5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[3,4-c]azepine

InChI

InChI=1S/C8H11NS/c1-2-7-5-10-6-8(7)4-9-3-1/h5-6,9H,1-4H2

InChI Key

HMWUMLICQMOZDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CSC=C2CNC1

Origin of Product

United States

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